Ethyl 3-(pyridin-2-yl)acrylate
Description
Ethyl 3-(pyridin-2-yl)acrylate (CAS: 7340-23-0 or 70526-11-3) is a pyridine-substituted acrylate derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It exists as an (E)-stereoisomer and is characterized by a pyridine ring at the β-position of the acrylate ester. The compound is typically stored under inert atmospheric conditions at room temperature due to its sensitivity to moisture and oxygen .
Key applications include its use as a precursor in hydrogenation reactions, such as the synthesis of ethyl 3-(pyridin-2-yl)propanoate via palladium-catalyzed hydrogenation under 60 psi H₂ . Its synthesis involves the reaction of picolinaldehyde with ethyl chloroacetate in the presence of TiCl₄ and Et₃N, though reported yields are low (~3%) . Structural characterization via ¹H-NMR and ¹³C-NMR confirms the (Z)-configuration of related chloro-substituted analogs, highlighting the stereochemical complexity of acrylate derivatives .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
ethyl 3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3 |
InChI Key |
KLWMOCBNXFKZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydroamination with 2-Aminopyridines
This compound participates in anti-Markovnikov hydroamination reactions with 2-aminopyridines under catalytic conditions. Triflic acid (5 mol%) efficiently drives the reaction, achieving yields up to 96% with reduced reaction times (12–20 hours) compared to traditional methods .
Key Reaction Parameters:
| Parameter | Conditions | Source |
|---|---|---|
| Catalyst | Trifluoromethanesulfonic acid (5 mol%) | |
| Temperature | 120–160°C | |
| Reaction Time | 12–20 hours | |
| Yield | 86–96% | |
| Solvent | Anhydrous ethanol |
The reaction proceeds via a protonation mechanism , where triflic acid activates the α,β-unsaturated ester by protonating the carbonyl oxygen, enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack by the amine, leading to anti-Markovnikov selectivity .
Substituent Effects:
-
Electron-donating groups (e.g., methyl) on the pyridine ring increase reactivity, with 5-methyl-2-aminopyridine showing the highest activity .
-
Electron-withdrawing groups reduce reaction efficiency, though weakly electron-withdrawing substituents (e.g., halogens) still permit moderate yields .
Post-Reaction Purification and Byproduct Management
The crude product is purified via:
-
Solvent washing : Petroleum ether or ethyl acetate removes unreacted starting materials .
-
Recrystallization : Petroleum ether/ethyl acetate mixtures yield high-purity white crystals (99% by HPLC) .
Comparative Analysis with Analogues
| Compound | Reactivity in Hydroamination | Key Structural Difference |
|---|---|---|
| Ethyl 3-(pyridin-4-yl)acrylate | Lower | Pyridine N-atom position |
| Ethyl cinnamate | No pyridine-mediated effects | Phenyl vs. pyridine ring |
The pyridine ring’s electronic and steric properties uniquely position Ethyl 3-(pyridin-2-yl)acrylate for regioselective transformations .
Mechanistic Insights from Crossover Experiments
Isotopic labeling and crossover studies confirm that triflic acid does not participate in bond-breaking steps but stabilizes intermediates via hydrogen bonding, ensuring high catalytic turnover .
Comparison with Similar Compounds
Q & A
Basic: What are the common synthetic routes for Ethyl 3-(pyridin-2-yl)acrylate, and how are reaction conditions optimized?
This compound is typically synthesized via coupling reactions between pyridine derivatives and acrylate precursors. For example:
- CDI-mediated coupling : Ethyl 3-(pyridin-2-ylamino)propanoate reacts with nitrobenzoic acid derivatives under carbodiimide (CDI) activation, followed by zinc reduction to yield intermediates .
- Ruthenium-catalyzed alkenylation : Direct oxidative coupling of pyridine-containing arenes with ethyl acrylate in aqueous conditions using [RuCl₂(p-cymene)]₂ and Cu(OAc)₂·H₂O as catalysts. This method emphasizes green chemistry by avoiding organic solvents .
Optimization strategies : - Temperature control (e.g., 60–80°C for CDI reactions).
- Catalyst loading (e.g., 5 mol% Ru catalyst for alkenylation).
- Solvent selection (water for sustainability or THF/DMF for solubility).
Advanced: How do bromination/debromination reactions of this compound derivatives lead to unexpected products, and how are these characterized?
Bromination of ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indoline-3-yl]acrylate can produce unexpected diastereomers or heterocyclic byproducts (e.g., dialkyl 7-bromothieno[2,3-b]indoline-2,9-dicarboxylates). These arise from competing ring-closing pathways under acidic conditions .
Methodological analysis :
- X-ray crystallography (via ORTEP-III) to resolve stereochemistry .
- NMR spectroscopy (¹H/¹³C, DEPT) to track bromine incorporation and regioselectivity.
- GC-MS for volatile byproduct identification .
Advanced: What role does TiO₂ catalysis play in converting this compound derivatives to acrylonitrile, and how is catalyst deactivation addressed?
In integrated catalytic processes, TiO₂ facilitates the dehydration of ethyl 3-hydroxypropionate to ethyl acrylate and subsequent conversion to acrylonitrile with 98% yield. However, carbon deposition deactivates the catalyst.
Mitigation strategies :
- Riser reactor systems : Enable continuous regeneration by oxidizing carbon deposits with air .
- Operando spectroscopy (e.g., DRIFTS) to monitor active sites.
- Co-feeding oxygen (limited to <1% to avoid side oxidation).
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
- Chromatography :
- Spectroscopy :
- FT-IR to confirm ester and pyridyl functional groups.
- UV-Vis for conjugation analysis (e.g., π→π* transitions in acrylates).
Advanced: How do structural modifications of the pyridine ring influence the bioactivity of this compound derivatives?
Substituents on the pyridine ring (e.g., amino, chloro, methoxy groups) modulate electronic and steric properties, affecting interactions with biological targets:
- Amino groups : Enhance hydrogen bonding with enzymes (e.g., aldolase inhibition by ethyl 1-phenyl-3-hydroxy-2(5H)-oxopyrrolidine-4-carboxylate) .
- Halogens (Br, Cl) : Improve metabolic stability but may increase toxicity (e.g., ethyl 3-(2-amino-5-bromo-3-pyridyl)acrylate derivatives) .
Methodological validation : - Docking studies (AutoDock, Schrödinger) to predict binding modes.
- In vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
Basic: What safety precautions are essential when handling this compound derivatives?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods due to acrylate volatility (e.g., ethyl acrylate has a TWA of 5 ppm) .
- Storage : 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: How can computational methods aid in designing novel this compound-based polymers for biomedical applications?
- DFT calculations : Predict copolymer properties (e.g., P(EA-HEA) networks) by analyzing monomer reactivity ratios and glass transition temperatures (Tg) .
- Molecular dynamics (MD) : Simulate polymer-drug interactions (e.g., PVA-filled scaffolds for controlled release) .
Experimental validation : - DSC/TGA for thermal stability.
- Swelling studies in PBS to assess hydrogel biocompatibility.
Advanced: What mechanistic insights explain the regioselectivity in Ruthenium-catalyzed alkenylation of pyridine derivatives?
The Ru catalyst activates both the pyridine C–H bond and ethyl acrylate via a concerted metalation-deprotonation (CMD) pathway. Key factors :
- Electron-deficient pyridines : Favor para-alkenylation due to reduced steric hindrance .
- Solvent effects : Water enhances proton transfer, improving turnover frequency (TOF).
Characterization : - Isotopic labeling (D₂O) to trace H/D exchange sites.
- Kinetic isotope effects (KIE) to confirm rate-determining steps.
Basic: How are impurities in this compound synthesis quantified and controlled?
- HPLC-PDA : Quantifies residual reactants (e.g., unreacted pyridine derivatives) using C18 columns and acetonitrile/water gradients .
- Process analytical technology (PAT) : In-line FT-IR monitors reaction progress to minimize byproduct formation .
Advanced: What strategies improve the scalability of this compound synthesis while maintaining sustainability?
- Flow chemistry : Continuous processing reduces waste and improves heat/mass transfer (e.g., microreactors for Ru-catalyzed reactions) .
- Bio-based feedstocks : Use microbial catalysis to produce 3-hydroxypropionic acid, a precursor to ethyl acrylate, from lignocellulosic glucose .
- Solvent recycling : Recover ethanol via simulated moving bed (SMB) chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
